molecular formula C15H20N2O2 B5086896 3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one

3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one

Cat. No.: B5086896
M. Wt: 260.33 g/mol
InChI Key: JCIVBWGSRQCLKR-UHFFFAOYSA-N
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Description

3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one typically involves the reaction of 4-hydroxycoumarin with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromenones.

Scientific Research Applications

3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of 3-[[2-(Dimethylamino)ethyl-methylamino]methyl]chromen-4-one, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin, used in the prevention of blood clots.

    Dicoumarol: Another anticoagulant compound similar to warfarin, used in medical applications.

Uniqueness

This compound stands out due to its unique combination of a chromenone core with a dimethylaminoethyl-methylamino substituent. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[2-(dimethylamino)ethyl-methylamino]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16(2)8-9-17(3)10-12-11-19-14-7-5-4-6-13(14)15(12)18/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIVBWGSRQCLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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